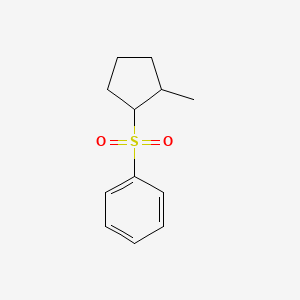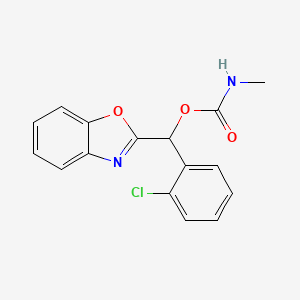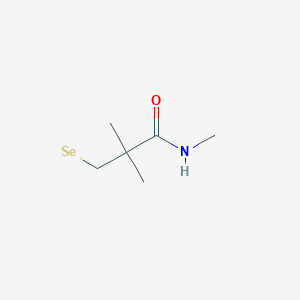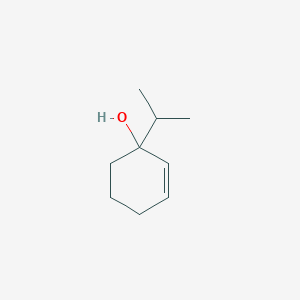![molecular formula C20H22N2O4 B14329977 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione CAS No. 99108-01-7](/img/structure/B14329977.png)
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and potential applications in various scientific fields. Anthraquinones are a class of organic compounds with a wide range of biological and industrial applications, particularly in the development of anticancer agents and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthraquinone with 3-hydroxypropylamine. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with cellular DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
Comparison: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of hydroxypropyl groups. These structural features may confer different pharmacokinetic and pharmacodynamic properties compared to other anthraquinone derivatives. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research and development in anticancer therapy .
Eigenschaften
CAS-Nummer |
99108-01-7 |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,8-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-1-5-13-17(15)20(26)18-14(19(13)25)6-2-8-16(18)22-10-4-12-24/h1-2,5-8,21-24H,3-4,9-12H2 |
InChI-Schlüssel |
OQSYYTSWSXEJHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NCCCO)C(=O)C3=C(C2=O)C=CC=C3NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



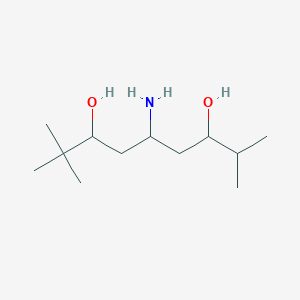
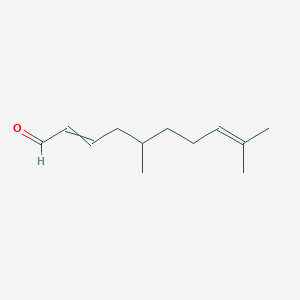
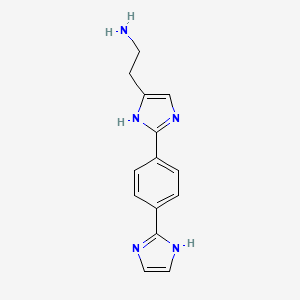

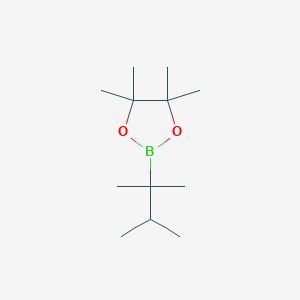

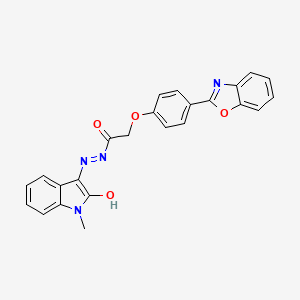
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)

